Sulfalene meglumine
Overview
Description
Sulfalene meglumine is a compound that combines sulfalene, a long-acting sulfonamide antibacterial, with meglumine, a sugar alcohol derived from glucose . It is used for the treatment of chronic bronchitis, urinary tract infections, and malaria .
Chemical Reactions Analysis
Meglumine has been used as a catalyst in the one-pot synthesis of functionalized dihydropyridines, involving a four-component reaction of aldehydes, amine, malononitrile, and dimethyl acetylenedicarboxylate . The specific chemical reactions involving sulfalene meglumine are not detailed in the sources.Scientific Research Applications
Sulfalene-meglumine has been effective in treating severe forms of acute pneumonia and chronic nonspecific infectious-inflammatory diseases of the bronchopulmonary apparatus, including infectious-allergic bronchial asthma (Ashbel, Kupriyanova, & Frigo, 1983).
In malaria therapy, the combination of sulfalene with trimethoprim has been used to treat nonimmune or slightly immune adult patients infected with falciparum malaria, including strains resistant to other antimalarials (Clyde, Miller, Schwartz, & Levine, 1971).
Sulfalene, when combined with pyrimethamine, has shown potentiation against drug-resistant strains of Plasmodium berghei in mice, suggesting its potential application in treating multiple-resistant strains of P. falciparum in humans (Peters, 1971).
In pharmacodynamics studies, sulfalene administered to patients with chronic nonspecific lung diseases was found to circulate in the blood and be excreted in urine for an extended period, indicating its sustained presence in the body (Kupriyanova, 1980).
Sulfalene has shown the ability to penetrate well into the cerebrospinal fluid, which can be significant in treating conditions like chronic arachnoiditis (Geĭtman, Kardash, & Kivman, 1982).
properties
IUPAC Name |
4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S.C7H17NO5/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,12H2,1H3,(H,13,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVLMMKEXQKOFU-WZTVWXICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972232 | |
Record name | 4-Amino-N-(6-methoxypyridazin-3-yl)benzene-1-sulfonamide--1-deoxy-1-(methylamino)hexitol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40972232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfalene meglumine | |
CAS RN |
56782-29-7 | |
Record name | Sulfapyridazine meglumine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056782297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-N-(6-methoxypyridazin-3-yl)benzene-1-sulfonamide--1-deoxy-1-(methylamino)hexitol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40972232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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